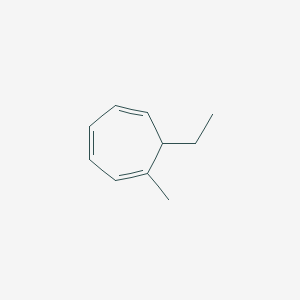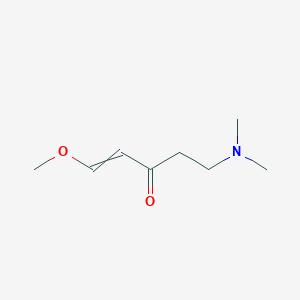![molecular formula C17H17BrOS B14585095 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene CAS No. 61541-97-7](/img/structure/B14585095.png)
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is an organic compound characterized by the presence of a bromine atom, a sulfanyl group, and a but-2-enyl chain substituted with a 4-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Applications De Recherche Scientifique
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene involves its interaction with specific molecular targets. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-4-methylbenzene: Similar in structure but lacks the sulfanyl and but-2-enyl groups.
4-bromo-1-methylphenoxybutane: Contains a similar but-2-enyl chain but differs in the position of the bromine atom.
4-methylphenyl sulfide: Contains the sulfanyl group but lacks the bromine and but-2-enyl chain.
Uniqueness
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61541-97-7 |
|---|---|
Formule moléculaire |
C17H17BrOS |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C17H17BrOS/c1-14-4-8-16(9-5-14)19-12-2-3-13-20-17-10-6-15(18)7-11-17/h2-11H,12-13H2,1H3/b3-2+ |
Clé InChI |
VOAFFFSPOKYJMG-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC/C=C/CSC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC=C(C=C1)OCC=CCSC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


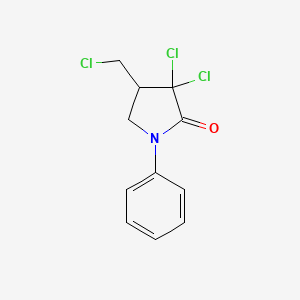
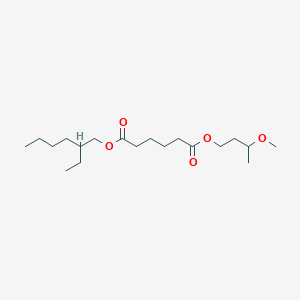
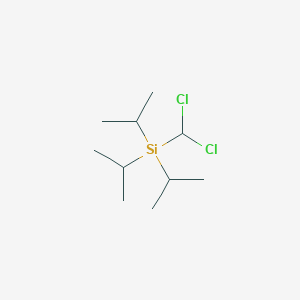
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)

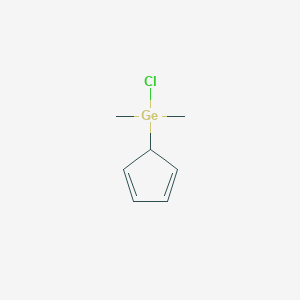
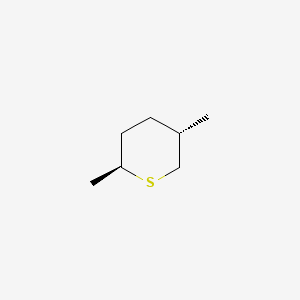
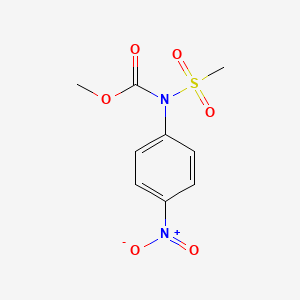
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
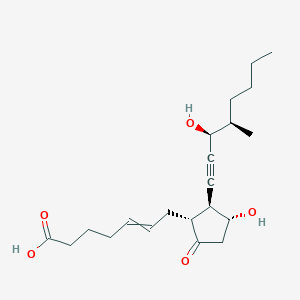
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
